molecular formula C8H10N6O4 B14176468 5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione CAS No. 920112-69-2

5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14176468
CAS No.: 920112-69-2
M. Wt: 254.20 g/mol
InChI Key: URBYKNXCXMFVST-UHFFFAOYSA-N
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Description

5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple pyrimidine rings, which are known for their biological and chemical importance.

Preparation Methods

The synthesis of 5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione involves several steps. One common method includes the reaction of 6-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the hydrazinylidene linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The hydrazinylidene group plays a crucial role in these interactions, as it can form hydrogen bonds and other non-covalent interactions with the target molecules. This binding can lead to inhibition or activation of the target, depending on the context .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

5-[2-(6-Hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazinylidene]dihydropyrimidine-2,4(1H,3H)-dione stands out due to its unique hydrazinylidene linkage, which provides distinct chemical and biological properties.

Properties

CAS No.

920112-69-2

Molecular Formula

C8H10N6O4

Molecular Weight

254.20 g/mol

IUPAC Name

5-[(6-hydroxy-2-oxo-3,4-dihydro-1H-pyrimidin-5-yl)hydrazinylidene]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C8H10N6O4/c15-5-3(1-9-7(17)11-5)13-14-4-2-10-8(18)12-6(4)16/h13,15H,1-2H2,(H2,9,11,17)(H2,10,12,16,18)

InChI Key

URBYKNXCXMFVST-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(NC(=O)N1)O)NN=C2CNC(=O)NC2=O

Origin of Product

United States

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